Methoxy[1-(thiophen-2-yl)ethyl]amine
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Overview
Description
Methoxy[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C7H11NOS. It is also known by its IUPAC name, O-methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine. This compound features a methoxy group attached to an ethylamine chain, which is further connected to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various bioactive molecules .
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase pathways
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Methoxy[1-(thiophen-2-yl)ethyl]amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors. It may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene derivatives with appropriate amine precursorsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Methoxy[1-(thiophen-2-yl)ethyl]amine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Aminothiophene: Studied for its antimicrobial and anticancer properties.
Thiophene-3-carboxaldehyde: Used in the synthesis of heterocyclic compounds with potential biological activities.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULATQLWHNSMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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